Baccatin X

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

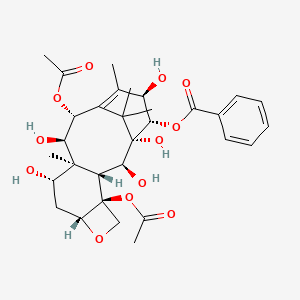

Baccatin X is a taxane diterpenoid compound isolated from the twigs and leaves of the Taxus yunnanensis tree Taxane diterpenoids are a class of compounds known for their complex structures and significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: Baccatin X can be synthesized through various methods, including the extraction from natural sources and chemical synthesis. The primary method involves the extraction of taxane precursors from the Taxus species, followed by chemical modifications to obtain this compound . The extraction process typically involves the use of solvents like ethanol to isolate the compound from plant material.

Industrial Production Methods: Industrial production of this compound often relies on the biotransformation of taxane precursors using microbial strains. For instance, the biotransformation of 10-deacetylbaccatin III using recombinant strains of Escherichia coli has been explored to enhance the yield of this compound . This method involves optimizing fermentation conditions and using specific enzymes to catalyze the conversion of precursors to the desired product.

Chemical Reactions Analysis

Types of Reactions: Baccatin X undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with specific properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields and selectivity.

Major Products Formed: The major products formed from the reactions of this compound include various derivatives that are used as intermediates in the synthesis of more complex molecules, such as paclitaxel, a well-known anticancer drug .

Scientific Research Applications

Baccatin X has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for the synthesis of complex molecules. In biology and medicine, this compound and its derivatives are studied for their potential anticancer properties . The compound is also used in the development of new therapeutic agents and in the study of microtubule stabilization, which is crucial for cell division and cancer treatment .

Mechanism of Action

The mechanism of action of Baccatin X involves its interaction with microtubules, stabilizing them and preventing their depolymerization . This stabilization disrupts the normal function of microtubules in cell division, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets of this compound include tubulin, the protein subunit of microtubules, and various enzymes involved in the biosynthesis of taxanes .

Comparison with Similar Compounds

Baccatin X is structurally similar to other taxane diterpenoids, such as Baccatin III, Baccatin VIII, and Baccatin IX . it is unique in its specific functional groups and stereochemistry, which contribute to its distinct biological activities. Compared to its analogues, this compound has shown different levels of cytotoxicity against various cancer cell lines, highlighting its potential as a lead compound for drug development .

List of Similar Compounds:- Baccatin III

- Baccatin VIII

- Baccatin IX

- 10-deacetylbaccatin III

- Paclitaxel

Conclusion

This compound is a significant taxane diterpenoid with promising applications in medicinal chemistry and drug development. Its unique chemical structure and biological activities make it a valuable compound for further research and industrial applications.

Biological Activity

Baccatin X is a significant compound derived from the yew tree, specifically from the Taxus genus, and plays a crucial role in the biosynthesis of paclitaxel (Taxol), a well-known chemotherapeutic agent. This article delves into the biological activity of this compound, examining its mechanisms, effects on cancer cells, and potential applications in medicinal chemistry.

Overview of this compound

This compound is a precursor in the biosynthetic pathway of paclitaxel. It is produced through enzymatic processes in Taxus species and has garnered attention for its anticancer properties. The compound's structure allows it to interact with microtubules, similar to paclitaxel, thereby influencing cell division and apoptosis in cancer cells.

This compound exhibits its biological activity primarily through:

- Microtubule Stabilization : Like paclitaxel, this compound binds to β-tubulin subunits of microtubules, preventing their depolymerization. This stabilization disrupts normal mitotic processes, leading to cell cycle arrest.

- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways and increasing reactive oxygen species (ROS) production.

Cytotoxic Effects on Cancer Cell Lines

Recent studies have evaluated the cytotoxicity of this compound against several human cancer cell lines. The following table summarizes key findings regarding its effectiveness:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 4.30 | G2/M phase arrest, ROS generation |

| A549 | 5.00 | Induction of apoptosis |

| A431 | 7.81 | Microtubule stabilization |

| HepG2 | 6.50 | Increased mitochondrial membrane potential |

Case Studies and Research Findings

- Cytotoxicity in HeLa Cells : A study demonstrated that this compound induced G2/M phase cell cycle arrest in HeLa cells with an IC50 value of 4.30 µM. The treatment led to increased ROS production and depolarization of mitochondrial membrane potential, indicating a significant apoptotic effect .

- Effects on Jurkat Cells : In experiments involving Jurkat cells, this compound showed a dose-dependent induction of apoptosis with a maximal effect observed at 5 µM after 48 hours. This was characterized by DNA fragmentation and involvement of caspases .

- Comparative Studies with Paclitaxel : Research comparing this compound with paclitaxel indicated similar mechanisms of action, although this compound exhibited slightly lower potency in some cell lines. Nonetheless, it remains a promising candidate for further development due to its unique properties .

Potential Applications

Given its biological activity, this compound holds potential for several applications:

- Anticancer Drug Development : As a precursor to paclitaxel, enhancing the yield and efficacy of this compound could lead to more effective cancer treatments.

- Biosynthetic Pathway Engineering : Genetic engineering approaches can be employed to increase the production of this compound in microbial systems or transgenic plants, thereby facilitating larger-scale production for therapeutic use .

Properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12-diacetyloxy-1,2,9,11,15-pentahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-16-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O12/c1-14-20-22(41-15(2)32)24(36)29(6)18(34)12-19-30(13-40-19,43-16(3)33)23(29)25(37)31(39,28(20,4)5)26(21(14)35)42-27(38)17-10-8-7-9-11-17/h7-11,18-19,21-26,34-37,39H,12-13H2,1-6H3/t18-,19+,21+,22+,23-,24-,25-,26-,29+,30-,31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUHFXGOPHUGGG-GWGORWSESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(C(C1O)OC(=O)C5=CC=CC=C5)O)O)(CO4)OC(=O)C)O)C)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)([C@H]([C@@H]1O)OC(=O)C5=CC=CC=C5)O)O)(CO4)OC(=O)C)O)C)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Given that Baccatin III is a prominent precursor to Paclitaxel, what is the significance of discovering new taxane diterpenoids in Taxus yunnanensis, as highlighted in the research?

A1: The discovery of new taxane diterpenoids in Taxus yunnanensis holds significant promise for several reasons [, ]:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.